molecular formula C10H9NO B2448676 2-Acetylphenylacetonitrile CAS No. 58422-85-8

2-Acetylphenylacetonitrile

Cat. No. B2448676
CAS RN: 58422-85-8
M. Wt: 159.188
InChI Key: QDISFSKYAUGJBK-UHFFFAOYSA-N
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Description

2-Acetylphenylacetonitrile, also known as ALPHA-ACETYLPHENYLACETONITRILE, is a chemical compound with the molecular formula C10H8NO . It has a molecular weight of 158.18 . It is also known as 2-Phenylacetoacetonitrile .


Synthesis Analysis

Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . A novel method for the synthesis of phenylacetonitrile by amination of styrene oxide catalyzed by a bimetallic catalyst Zn 30.1 Cr 4.3 /γ-Al 2 O 3 was established .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various tools such as a structural formula editor and a 3D model viewer . Advanced computational insights can also be used for integrated structural, functional, and ADMET analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound can be analyzed using various techniques such as NMR, FTIR, Raman, UV-Vis, and MS (GC) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 92-94 °C (lit.) . More detailed properties can be analyzed using various techniques such as dynamic mechanical analysis (DMA) and other physico-chemical material properties analysis methods .

Scientific Research Applications

1. Novel Photochemical Hydrolysis to Amides

2-Acetylphenylacetonitrile has been studied for its potential in novel photochemical reactions. A study by Lu, Bovonsombat, & Agosta (1996) demonstrated that irradiation of o-acetylphenylacetonitriles leads to photohydrolysis, resulting in the formation of ketal amides. This study highlights the unique reactivity of this compound under specific conditions, expanding its potential applications in synthetic organic chemistry.

2. Antitumor Activity of Derivatives

In the realm of medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their antitumor properties. For instance, Khalifa & Algothami (2020) reported the synthesis of novel 2-aminothiophene derivatives using this compound, which demonstrated inhibitory effects on human tumor cell lines. These findings indicate the potential utility of this compound derivatives in developing new antitumor agents.

3. Biocatalysis in Non-Traditional Media

In the field of biocatalysis, this compound has been employed in non-conventional media. Rodríguez, Gonzalo, Pazmiño, Fraaije, & Gotor (2008) explored the enantioselective resolution of racemic ketones using phenylacetone monooxygenase in the presence of organic cosolvents. This study showcases the potential of this compound in facilitating enzyme-catalyzed reactions under diverse conditions.

4. Role in Solvent Chemistry

This compound's impact extends to solvent chemistry as well. Research by Alvarez, Llerena Suster, & McCarthy (2014) revealed that acetonitrile, a closely related compound, is an ideal solvent for various organic reactions and is significant in the study of protein behavior in solvent media using computational methods. These insights are crucial for understanding the solvent properties of related nitriles, including this compound.

Safety and Hazards

2-Acetylphenylacetonitrile is classified under Acute toxicity, Oral (Category 2), H300 according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) . It is advised to handle this chemical with appropriate safety measures .

properties

IUPAC Name

2-(2-acetylphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-8(12)10-5-3-2-4-9(10)6-7-11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDISFSKYAUGJBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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